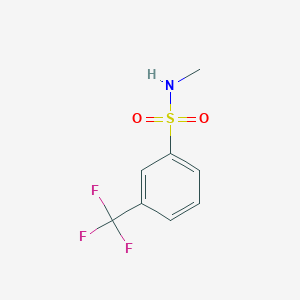

N-methyl-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882423-09-8 | |

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the ¹H NMR Spectroscopic Analysis of N-methyl-3-(trifluoromethyl)benzenesulfonamide

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The guide covers the structural basis for the expected chemical shifts and coupling patterns, a standard experimental protocol for data acquisition, and visual aids to facilitate understanding.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of pharmaceutical research and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For novel or synthesized compounds such as N-methyl-3-(trifluoromethyl)benzenesulfonamide, ¹H NMR provides critical information about the electronic environment of every proton, revealing insights into molecular connectivity and conformation. This guide elucidates the expected ¹H NMR characteristics of this specific molecule, which is of interest due to the presence of the trifluoromethyl group—a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity[1][2].

Molecular Structure and Predicted Proton Environments

N-methyl-3-(trifluoromethyl)benzenesulfonamide possesses a 1,3-disubstituted benzene ring, an N-methyl group, and a sulfonamide linkage. The chemical environment of each proton is uniquely influenced by the strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) and the N-methylsulfonamide (-SO₂NHCH₃) groups. These groups deshield the aromatic protons, shifting their resonance signals downfield in the NMR spectrum[3][4].

The protons on the molecule are categorized into three distinct regions: the aromatic region, the N-methyl group, and the sulfonamide N-H proton.

Logical Framework for Spectral Prediction

The following diagram illustrates the logical flow for predicting the ¹H NMR spectrum based on the molecular structure.

Caption: Logical workflow for predicting the ¹H NMR spectrum.

Detailed ¹H NMR Spectral Prediction

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and spin-spin coupling rules[5]. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Aromatic Protons (δ 7.5 - 8.2 ppm)

The four protons on the 1,3-disubstituted benzene ring are chemically non-equivalent and will exhibit complex splitting patterns. Both substituents are electron-withdrawing, causing all aromatic signals to appear significantly downfield compared to benzene (δ 7.3 ppm)[4].

-

H2: This proton is ortho to both the -SO₂NHCH₃ and -CF₃ groups, making it the most deshielded. It is expected to appear as a singlet or a narrow triplet (due to small meta-coupling) at the lowest field of the aromatic region.

-

H4: Positioned ortho to the potent -CF₃ group and para to the -SO₂NHCH₃ group, this proton will also be strongly deshielded. It should appear as a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H6.

-

H6: This proton is ortho to the -SO₂NHCH₃ group and meta to the -CF₃ group. It will be deshielded and is expected to be a doublet of doublets from coupling to H5 (ortho) and H4 (meta).

-

H5: Being meta to both electron-withdrawing groups, H5 will be the most shielded of the aromatic protons, appearing at the highest field within this region. It is expected to be a triplet (or a doublet of doublets if J-couplings are unequal) due to ortho-coupling with H4 and H6.

N-Methyl Protons (-CH₃) (δ ~2.6 - 2.9 ppm)

The methyl protons are attached to a nitrogen atom, which is in turn bonded to the strongly electron-withdrawing sulfonyl group. This environment causes a downfield shift compared to a typical amine methyl group. These protons will be coupled to the adjacent N-H proton, resulting in a doublet . The coupling constant (³J_HNCH) is typically around 5 Hz.

Sulfonamide Proton (-NH-) (δ ~5.0 - 5.5 ppm, variable)

The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Due to coupling with the three protons of the methyl group, this signal is expected to be a quartet (or a broad quartet).

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constants (J, Hz) |

| H2 | 8.1 - 8.2 | s or br s | 1H | - |

| H4 | 7.9 - 8.0 | d | 1H | J_ortho ≈ 7-9 Hz |

| H6 | 7.8 - 7.9 | d | 1H | J_ortho ≈ 7-9 Hz |

| H5 | 7.6 - 7.7 | t | 1H | J_ortho ≈ 7-9 Hz |

| NH | 5.0 - 5.5 (Broad, Variable) | q or br q | 1H | ³J_HNCH ≈ 5 Hz |

| CH₃ | 2.6 - 2.9 | d | 3H | ³J_HNCH ≈ 5 Hz |

Experimental Protocol for NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide, the following standard operating procedure should be followed.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for ¹H NMR spectroscopy.

Detailed Steps:

-

Sample Preparation : Dissolve approximately 5-10 mg of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical, as its residual peak should not overlap with signals of interest.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm)[6].

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to maximize its homogeneity, which ensures sharp, well-resolved peaks.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain an accurate spectrum for analysis.

-

-

Analysis :

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Identify the chemical shift, multiplicity, and coupling constants for each signal to confirm the structure.

-

Conclusion

This guide provides a comprehensive, predictive framework for interpreting the ¹H NMR spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By understanding the influence of the key functional groups on the proton chemical environments, researchers can effectively use NMR spectroscopy to verify the synthesis and purity of this compound. The provided experimental protocol offers a reliable method for obtaining high-resolution data essential for structural confirmation in a drug discovery and development setting.

References

-

PubChem. 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

General information on NMR spectroscopy. Supporting Information. [Link]

-

Chem-Supply. 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]

-

Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. ResearchGate. [Link]

-

Birchall, T., & Gillespie, R. J. (1966). Nuclear magnetic resonance studies of the protonation of weak bases in fluorosulphuric acid: II. Amides, thioamides, and sulphonamides. Canadian Journal of Chemistry. [Link]

-

University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

-

Trogdon, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Vinyard, D. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd X. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Gowda, B. T., et al. (2003). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and substituted anilines measured under iden- tical conditions. ResearchGate. [Link]

-

Supporting Information for Cu-Catalyzed Trifluoromethylation. The Royal Society of Chemistry. [Link]

-

Fruzynski, A., et al. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

UCL. Chemical shifts. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

OCESS Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. [Link]

-

The Organic Chemistry Tutor. (2023). Coupling in Proton NMR. YouTube. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for Benzenesulfonic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. m.youtube.com [m.youtube.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to N-methyl-3-(trifluoromethyl)benzenesulfonamide

Abstract: This document provides a comprehensive technical overview of N-methyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug discovery. The guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway with a step-by-step protocol, and discusses the strategic importance of its structural motifs. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Sulfonamides

N-methyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that merges two powerful pharmacophoric elements: the sulfonamide group and the trifluoromethyl (-CF₃) group. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously present in sulfa antibiotics, diuretics, anticonvulsants, and COX-2 inhibitors. Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group under certain physiological conditions, makes it a versatile functional group for achieving potent and selective biological activity.

The trifluoromethyl group, strategically placed on the benzene ring, offers profound advantages in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Introducing a -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby enhancing oral bioavailability. This guide provides the core technical knowledge required to synthesize, characterize, and strategically utilize N-methyl-3-(trifluoromethyl)benzenesulfonamide in research and development settings.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its effective use in experimental workflows. Key data for N-methyl-3-(trifluoromethyl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | - |

| CAS Number | Not Publicly Assigned (Precursor CAS listed below) | [1] |

| Molecular Formula | C₈H₈F₃NO₂S | [1] |

| Molecular Weight | 239.22 g/mol | [1] |

| SMILES | CNS(=O)(=O)c1cccc(c1)C(F)(F)F | - |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone, THF) and sparingly soluble in water. | General knowledge |

Note: While a specific CAS number for the N-methylated final product is not consistently listed in major public databases like PubChem or SciFinder as of early 2026, its synthesis is straightforward from commercially available precursors.

Key Precursors:

-

3-(Trifluoromethyl)benzenesulfonyl chloride: CAS No. 777-44-6[2][3]

-

Methylamine (solution in THF, water, or as hydrochloride salt): CAS No. 74-89-5

Synthesis and Characterization

The most direct and industrially scalable synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine. This is a classic nucleophilic substitution reaction at a sulfur center, often categorized under the broader umbrella of the Hinsberg reaction for amine characterization.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the sulfur-nitrogen bond. This leads to two readily available starting materials: an electrophilic sulfonyl chloride and a nucleophilic primary amine.

Caption: Retrosynthetic approach for the target molecule.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating workflow, including purification and confirmation of the product's identity.

Materials:

-

3-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Methylamine solution (2.0 M in THF, 2.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

-

Causality: Starting the reaction at a low temperature helps to control the initial exotherm that occurs upon addition of the amine, preventing potential side reactions.

-

-

Amine Addition: While stirring vigorously, slowly add the methylamine solution (2.2 eq) dropwise to the cooled solution of the sulfonyl chloride. A white precipitate (methylammonium chloride) will form.

-

Expertise: Using a slight excess (2.2 equivalents) of methylamine is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation of the nucleophilic methylamine, which would render it unreactive. An external non-nucleophilic base like triethylamine could also be used.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Acidic Wash: Wash the organic layer with 1 M HCl to remove any unreacted methylamine.

-

Basic Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any residual acidic impurities.

-

Brine Wash: Wash the organic layer with brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure N-methyl-3-(trifluoromethyl)benzenesulfonamide.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow diagram.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed. Below are the expected spectral characteristics:

-

¹H NMR: The spectrum should show a singlet for the N-methyl protons (approx. 2.5-2.8 ppm), and a complex multiplet pattern in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: Signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons are expected.

-

¹⁹F NMR: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group should be observed (around -63 ppm relative to CFCl₃).

-

IR Spectroscopy: Characteristic peaks for the N-H stretch (if any secondary amine is present as an impurity, absent in pure product), C-H stretches, aromatic C=C stretches, and strong asymmetric and symmetric S=O stretches (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively) would be visible.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of 239.22.

Applications in Drug Development and Research

N-methyl-3-(trifluoromethyl)benzenesulfonamide is not an end-product drug itself but rather a valuable building block or intermediate. Its utility stems from the advantageous properties conferred by its constituent functional groups.

-

Scaffold for Library Synthesis: It can serve as a foundational scaffold for creating libraries of more complex molecules. The sulfonamide nitrogen can be further alkylated or acylated, or the aromatic ring can undergo further substitution, allowing for rapid diversification.

-

Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation (e.g., CYP450-mediated oxidation), which can prolong the half-life of a potential drug candidate.[4]

-

Modulation of Physicochemical Properties: The lipophilic -CF₃ group and the polar sulfonamide group provide a balance that can be fine-tuned to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids or amides, potentially leading to improved selectivity or oral bioavailability.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines must be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Precursor Hazards:

-

3-(Trifluoromethyl)benzenesulfonyl chloride: This is a corrosive and lachrymatory substance. It reacts with water and moisture, so it should be handled under anhydrous conditions.

-

Methylamine: This is a flammable and corrosive gas/liquid with a strong odor. Handle with care, ensuring adequate ventilation.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-methyl-3-(trifluoromethyl)benzenesulfonamide stands as a strategically designed chemical entity with high potential for application in modern drug discovery. This guide has provided a detailed, experience-based framework for its synthesis, characterization, and safe handling. By understanding the causality behind the synthetic choices and the functional role of its key structural features, researchers can effectively leverage this compound to build novel molecules with tailored biological and pharmacokinetic profiles, accelerating the journey from chemical synthesis to therapeutic innovation.

References

-

Hunan Hwatime Chemical Co.,Ltd. (n.d.). N-Methyl-3-(trifluoromethyl)benzenesulfonamide. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl chloride. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Note: This is a representative review article on the topic, a specific URL is not provided by the search but is a widely known and citable review in the field).

Sources

Methodological & Application

Application Notes and Protocols for the Use of N-methyl-3-(trifluoromethyl)benzenesulfonamide in the Development of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors is a key strategy in modern pharmacology. This document provides detailed application notes and protocols for the utilization of N-methyl-3-(trifluoromethyl)benzenesulfonamide as a scaffold in the design and synthesis of novel kinase inhibitors. We will explore the rationale behind the use of the trifluoromethyl and N-methylated sulfonamide moieties, provide detailed synthetic and screening protocols, and discuss the interpretation of results in the context of structure-activity relationship (SAR) studies.

Introduction: The Rationale for N-methyl-3-(trifluoromethyl)benzenesulfonamide in Kinase Inhibitor Design

The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold combines two key pharmacophores that are highly valuable in the design of kinase inhibitors: the benzenesulfonamide group and the trifluoromethyl group.

The benzenesulfonamide moiety is a versatile functional group found in numerous approved drugs. In the context of kinase inhibitors, it can act as a hydrogen bond donor and acceptor, interacting with key residues in the ATP-binding pocket of kinases.[1] The sulfonamide group can also serve as a flexible linker to connect different pharmacophoric elements of an inhibitor.

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state and interaction with the target protein.[2] Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism and increase the lipophilicity of a molecule, which can improve cell permeability and oral bioavailability.[3]

The N-methylation of the sulfonamide provides a strategic modification to fine-tune the properties of the inhibitor. It removes a hydrogen bond donor, which can alter the binding mode and selectivity of the compound. It can also impact the compound's physicochemical properties, such as solubility and lipophilicity.

This guide will provide a comprehensive overview of how to leverage the unique properties of N-methyl-3-(trifluoromethyl)benzenesulfonamide in a kinase inhibitor discovery program.

Synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide

The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide can be achieved through a straightforward two-step process starting from the commercially available 3-(trifluoromethyl)benzenesulfonyl chloride.

Diagram of the Synthetic Workflow

Caption: Synthetic route to N-methyl-3-(trifluoromethyl)benzenesulfonamide.

Protocol 2.1: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide

This protocol describes the formation of the primary sulfonamide from the corresponding sulfonyl chloride.

Materials:

-

3-(Trifluoromethyl)benzenesulfonyl chloride

-

Aqueous methylamine solution (e.g., 40%)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of aqueous methylamine (1.2 eq) and NaOH (1.2 eq) in water.

-

Slowly add the methylamine solution to the stirred solution of the sulfonyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1M HCl to pH ~2.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzenesulfonamide. The product can be purified by recrystallization or column chromatography.

Protocol 2.2: N-Methylation of 3-(Trifluoromethyl)benzenesulfonamide

This protocol details the methylation of the primary sulfonamide nitrogen.

Materials:

-

3-(Trifluoromethyl)benzenesulfonamide (from Protocol 2.1)

-

Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of 3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-methyl-3-(trifluoromethyl)benzenesulfonamide.

-

Purify the product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assays

Once synthesized, derivatives of N-methyl-3-(trifluoromethyl)benzenesulfonamide can be screened for their ability to inhibit specific kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[2][4][5]

Diagram of the ADP-Glo™ Kinase Assay Workflow

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Protocol 3.1: ADP-Glo™ Kinase Assay

This protocol provides a general procedure for determining the IC50 value of a test compound against a target kinase.

Materials:

-

Target kinase

-

Kinase-specific substrate

-

ATP

-

N-methyl-3-(trifluoromethyl)benzenesulfonamide derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup:

-

In a white multi-well plate, add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assays

To assess the activity of the inhibitors in a more physiologically relevant context, cell-based assays are essential. The Ba/F3 cell proliferation assay is a widely used method for evaluating the efficacy of inhibitors against oncogenic kinases.[6][7][8][9][10]

Diagram of the Ba/F3 Cell Proliferation Assay

Caption: Principle of the Ba/F3 cell proliferation assay.

Protocol 4.1: Ba/F3 Cell Proliferation Assay

This protocol describes how to determine the effect of a test compound on the proliferation of Ba/F3 cells that are dependent on an oncogenic kinase for survival.

Materials:

-

Ba/F3 cells engineered to express the target oncogenic kinase

-

RPMI-1640 medium supplemented with 10% FBS

-

IL-3 (for maintaining non-transformed cells)

-

N-methyl-3-(trifluoromethyl)benzenesulfonamide derivative (test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom, white-walled plates

-

Incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 medium without IL-3 to ensure their proliferation is dependent on the expressed kinase.

-

Assay Setup:

-

Seed the Ba/F3 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Add serial dilutions of the test compound to the wells. Include appropriate controls (DMSO vehicle, positive control inhibitor).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the in vitro assay.

-

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the in vitro and cell-based assays can be used to establish a structure-activity relationship for a series of N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives.

Illustrative SAR Table

The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be organized. In a real-world scenario, these would be populated with experimental results.

| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Ba/F3 GI50 (nM) |

| YK-01 | H | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 50 | 250 |

| YK-02 | Cl | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 25 | 150 |

| YK-03 | OMe | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 150 | 800 |

| YK-04 | H | 3-Methylbenzenesulfonamido-thiophene-2-carboxamide | 75 | 400 |

Analysis of Illustrative Data:

-

Effect of R1 substitution: Comparing YK-01, YK-02, and YK-03 suggests that a chloro substitution at the R1 position (YK-02) enhances potency against the target kinase, while a methoxy group (YK-03) is detrimental. This indicates that an electron-withdrawing group at this position may be favorable for binding.

-

Effect of R2 substitution: A comparison of YK-01 and YK-04 shows that the position of the methyl group on the benzenesulfonamide ring can influence activity.

This systematic analysis of SAR helps in the rational design of more potent and selective inhibitors.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][11][12] An inhibitor based on the N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold could potentially be designed to target a kinase within this pathway, such as PI3K or mTOR.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by a kinase inhibitor.

Conclusion

The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the favorable physicochemical and pharmacophoric properties of the trifluoromethyl and N-methylated sulfonamide groups, medicinal chemists can design and synthesize potent and selective modulators of kinase activity. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors, from initial synthesis to cellular characterization. A systematic approach to SAR studies, guided by robust in vitro and cell-based assays, will be crucial for optimizing lead compounds and advancing them toward clinical development.

References

- Yap, T. A., et al. (2011). Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises. Current Opinion in Pharmacology, 11(4), 470-478.

- Manjunatha, N., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(15), 3375.

- Google Patents. (n.d.). EP1778640A1 - Trifluoromethyl substituted benzamides as kinase inhibitors.

- Zimmermann, J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14197-14243.

- Probe Reports from the NIH Molecular Libraries Program. (2010). SAR of selected N,N-bisarylsulfonamides.

- Warmuth, M., et al. (2003). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 15(1), 55-60.

- ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of....

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

- Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 152, 104620.

-

Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

- Google Patents. (n.d.). ES2103680A1 - Process for the preparation of N-methyl-3-phenyl-3-(p-trifluoromethylphenoxy) propylamine.

- DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- ResearchGate. (n.d.). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.

- Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(6), 845-853.

- ResearchG

- Wang, X., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 85-97.

- ResearchGate. (n.d.). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).

-

ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

- de Oliveira, R. B., et al. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 19(12), 20563-20583.

- Benjamin, E. R., et al. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Drug Discovery Today, 16(1-2), 45-51.

- Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104620.

- Mendel, D. B., et al. (2003). SU14813: A Novel Multiple Receptor Tyrosine Kinase Inhibitor With Potent Antiangiogenic and Antitumor Activity. Clinical Cancer Research, 9(1), 327-337.

-

PDBj. (n.d.). 3fdn - Structure-based drug design of novel Aurora kinase A inhibitors. Retrieved from [Link]

- Janku, F., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

-

PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

- Kelebekli, L. (2020).

- National Cancer Institute's Technology Transfer Center. (2021).

- ResearchGate. (n.d.). (a) Docking scores of a panel of novel benzenesulfonamide compounds....

-

Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

- ADP Glo Protocol. (n.d.).

- Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.

- Byth, K., et al. (2023).

- El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(10), 2536.

- Sakkiah, S., et al. (2011). 3D-QSAR studies of JNK1 inhibitors utilizing various alignment methods. Chemical Biology & Drug Design, 78(5), 776-786.

- Zhang, Y., et al. (2025). Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2522810.

- Hassan, A. E., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1860.

- Zhang, C., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. European Journal of Medicinal Chemistry, 112, 106-119.

Sources

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. carnabio.com [carnabio.com]

- 9. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 10. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

Application Notes and Protocols for High-Throughput Screening Assays Involving N-methyl-3-(trifluoromethyl)benzenesulfonamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing high-throughput screening (HTS) assays involving the compound N-methyl-3-(trifluoromethyl)benzenesulfonamide. Recognizing that the specific biological target of this compound may not always be known a priori, this guide presents a strategic approach to its characterization. We will explore two distinct, yet complementary, HTS methodologies: an enzyme inhibition assay and a protein aggregation inhibition assay. These protocols are designed to be robust, self-validating, and adaptable for the characterization of novel compounds emerging from primary screens.

Introduction: The Significance of N-methyl-3-(trifluoromethyl)benzenesulfonamide in Drug Discovery

The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold represents a confluence of chemical motifs with significant potential in medicinal chemistry. The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets.[1] The benzenesulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities. While the specific biological target of N-methyl-3-(trifluoromethyl)benzenesulfonamide is not presupposed in this document, its structural features suggest potential interactions with enzymatic targets or protein-protein interfaces.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates.[2] This guide provides detailed protocols for two common HTS assay formats that are broadly applicable to the characterization of small molecules like N-methyl-3-(trifluoromethyl)benzenesulfonamide.

Assay Principle and Selection Rationale

In the absence of a known target for N-methyl-3-(trifluoromethyl)benzenesulfonamide, we will proceed with two parallel assay development strategies to explore its potential bioactivity. This dual-pronged approach increases the probability of identifying a relevant biological activity.

-

Enzyme Inhibition Assay: Many drugs function by inhibiting enzymes.[3] A fluorescence-based enzyme inhibition assay is a common and robust HTS method.[4] We will describe a generic protease inhibition assay, which can be adapted for other enzyme classes.

-

Protein Aggregation Inhibition Assay: The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases.[5][6] Identifying compounds that inhibit this process is a key therapeutic strategy.[7] A Thioflavin T (ThT)-based assay is a widely used method to screen for inhibitors of protein aggregation.[8]

Experimental Workflow Overview

The following diagram illustrates the general workflow for characterizing a hit compound like N-methyl-3-(trifluoromethyl)benzenesulfonamide using the two proposed HTS assays.

Caption: General workflow for secondary screening of a hit compound.

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol describes a generic fluorescence-based assay to determine the inhibitory potential of N-methyl-3-(trifluoromethyl)benzenesulfonamide against a model protease.

Principle

This assay utilizes a fluorogenic substrate that is cleaved by the protease to release a fluorescent product. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Protease (e.g., Trypsin) | Sigma-Aldrich | T1426 |

| Fluorogenic Substrate | Thermo Fisher | Varies |

| Assay Buffer (e.g., Tris-HCl) | VWR | 97061-724 |

| N-methyl-3-(trifluoromethyl)benzenesulfonamide | Varies | Varies |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well black plates | Corning | 3712 |

| Plate reader with fluorescence capability | Varies | Varies |

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination. A 10-point, 3-fold dilution series is recommended.[3]

-

-

Assay Plate Preparation:

-

Using a liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well black plate.

-

Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme) on each plate.

-

-

Enzyme and Substrate Preparation:

-

Prepare the protease solution in assay buffer at a 2X final concentration.

-

Prepare the fluorogenic substrate solution in assay buffer at a 2X final concentration. The optimal concentrations should be determined empirically, ideally with the substrate concentration at or near its Km value.[9]

-

-

Assay Execution:

-

Add 10 µL of the 2X protease solution to each well containing the compound and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the 2X fluorogenic substrate solution to each well.

-

-

Data Acquisition:

-

Immediately after substrate addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

-

Monitor the reaction kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis

-

Calculate the rate of reaction (slope of the linear phase of the kinetic read).

-

Normalize the data:

-

Percent Inhibition = 100 * (1 - (Ratesample - Rateneg_control) / (Ratepos_control - Rateneg_control))

-

-

Generate IC50 curves:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quality Control

A key metric for HTS assay quality is the Z'-factor.[10] A Z' value between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SDpos_control + SDneg_control)) / |Meanpos_control - Meanneg_control|

Protocol 2: Thioflavin T-Based Protein Aggregation Inhibition Assay

This protocol outlines a method to assess the ability of N-methyl-3-(trifluoromethyl)benzenesulfonamide to inhibit the aggregation of a model amyloidogenic protein, such as alpha-synuclein.[6]

Principle

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the extent of protein aggregation by monitoring the increase in ThT fluorescence over time.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| Alpha-synuclein protein | rPeptide | S-1001 |

| Thioflavin T (ThT) | Sigma-Aldrich | T3516 |

| Aggregation Buffer (e.g., PBS) | VWR | 97061-724 |

| N-methyl-3-(trifluoromethyl)benzenesulfonamide | Varies | Varies |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well black plates, clear bottom | Corning | 3762 |

| Plate reader with fluorescence capability | Varies | Varies |

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO.

-

Create a dilution series in DMSO for EC50 determination.

-

-

Assay Plate Preparation:

-

Dispense 100 nL of each compound dilution into the wells of a 384-well plate.

-

Include positive controls (protein, no inhibitor) and negative controls (buffer only) on each plate.

-

-

Protein and ThT Preparation:

-

Prepare a monomeric solution of alpha-synuclein in aggregation buffer.

-

Prepare a working solution containing alpha-synuclein and ThT in aggregation buffer at their final desired concentrations.

-

-

Assay Execution:

-

Add 20 µL of the protein/ThT working solution to each well.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking to induce aggregation.

-

-

Data Acquisition:

-

Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

Data Analysis

-

Plot the ThT fluorescence intensity against time for each well.

-

Determine the endpoint fluorescence or the maximum slope of the aggregation curve.

-

Normalize the data:

-

Percent Inhibition = 100 * (1 - (Signalsample - Signalneg_control) / (Signalpos_control - Signalneg_control))

-

-

Generate EC50 curves:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Visualization of Experimental Workflows

Enzyme Inhibition Assay Workflow

Caption: Workflow for the fluorescence-based enzyme inhibition assay.

Protein Aggregation Inhibition Assay Workflow

Caption: Workflow for the ThT-based protein aggregation assay.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the secondary screening and characterization of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By employing both enzyme inhibition and protein aggregation assays, researchers can efficiently explore the potential bioactivity of this compound. Positive results in either of these assays would warrant further investigation, including mechanism of action studies and optimization of the chemical scaffold to improve potency and selectivity. These HTS methodologies are fundamental tools in the early stages of drug discovery and are essential for advancing promising compounds towards clinical development.

References

-

Assay Genie. High-Throughput Screening Assays. [Link]

-

Al-Janabi, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Fleetwood, T. D., Kerr, W. J., & Mason, J. (2023). High-throughput screening (HTS) for the optimisation of the desired reaction. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]

-

Giehm, L., & Otzen, D. E. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Methods in Molecular Biology. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

Xia, Z., Ai, X., Li, Y., Liang, Z., & Liu, D. (2025). Transition-Metal-Free Trifluromethylation of Imidazopyridines at C3 Position With Togni Reagent I. ResearchGate. [Link]

-

Kim, J., & He, Y. (2007). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Neuroscience. [Link]

-

National Center for Biotechnology Information. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]

-

Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

-

National Center for Biotechnology Information. (2015). High-Throughput Screening-Compatible Assays of As(III) S-adenosylmethionine Methyltransferase Activity. PubMed. [Link]

-

Follmer, C. (2018). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Methods in Molecular Biology. [Link]

-

Chemspace. CAS 200933-14-8: 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

-

Vanderbilt University. High Throughput Screening Facility | VICB. [Link]

-

Aarhus University. Identification of α-Synuclein Aggregation Inhibitors via High-Throughput Screening. [Link]

-

Follmer, C. (2018). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Journal of Molecular Neuroscience. [Link]

-

University of Oxford. High Throughput Screening - Centre for Medicines Discovery. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Center for Biotechnology Information. N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing N-methyl-3-(trifluoromethyl)benzenesulfonamide

Introduction: Strategic Incorporation of the Trifluoromethyl-Benzenesulfonamide Scaffold in Anti-Inflammatory Drug Discovery

The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the sulfonamide moiety has emerged as a privileged scaffold, present in a wide array of therapeutic agents, including diuretics, antibacterials, and notably, anti-inflammatory drugs.[1][2] The benzenesulfonamide core, in particular, is a key feature of the selective cyclooxygenase-2 (COX-2) inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by celecoxib.[3] This technical guide focuses on the strategic application of a specialized building block, N-methyl-3-(trifluoromethyl)benzenesulfonamide , in the synthesis of potent anti-inflammatory agents.

The incorporation of a trifluoromethyl (CF3) group onto the benzenesulfonamide scaffold is a deliberate design choice aimed at enhancing the pharmacological properties of the resulting molecules. The CF3 group is a powerful electron-withdrawing moiety that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Its presence can lead to improved membrane permeability and reduced metabolic degradation, contributing to a more favorable pharmacokinetic profile.

This document provides a comprehensive overview of the synthesis and potential applications of N-methyl-3-(trifluoromethyl)benzenesulfonamide as a precursor for novel anti-inflammatory agents, with a particular focus on the construction of pyrazole-based derivatives, a class of compounds known for their potent anti-inflammatory activity.[5][6] Detailed experimental protocols, mechanistic insights, and data visualization are provided to guide researchers in leveraging this versatile building block for the development of next-generation anti-inflammatory therapeutics.

Physicochemical Properties and Strategic Advantages

The judicious selection of starting materials is paramount in drug discovery. N-methyl-3-(trifluoromethyl)benzenesulfonamide offers several key advantages rooted in its physicochemical properties.

| Property | Value/Description | Rationale for Use in Drug Design |

| Molecular Formula | C8H8F3NO2S | Provides a compact and versatile scaffold. |

| Molecular Weight | 243.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Lipophilicity (LogP) | The trifluoromethyl group significantly increases lipophilicity. | Enhanced cell membrane permeability and potential for improved oral absorption. |

| Metabolic Stability | The C-F bond is exceptionally strong and resistant to metabolic cleavage. | Increased in vivo half-life and reduced potential for metabolic inactivation. |

| Reactivity | The N-methyl group allows for specific synthetic transformations. | Can be a site for further functionalization or can influence the reactivity of the sulfonamide nitrogen. |

Synthetic Protocols and Methodologies

This section outlines the synthesis of the core building block, N-methyl-3-(trifluoromethyl)benzenesulfonamide, and its subsequent elaboration into a potential anti-inflammatory agent.

Part 1: Synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide

The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide is a straightforward nucleophilic substitution reaction between 3-(trifluoromethyl)benzenesulfonyl chloride and methylamine.

Experimental Protocol:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-methyl-3-(trifluoromethyl)benzenesulfonamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Low-Temperature Addition: The dropwise addition of methylamine at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The acidic wash removes excess unreacted methylamine, while the bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

Visualization of the Synthetic Workflow:

Sources

Application Notes and Protocols: N-methyl-3-(trifluoromethyl)benzenesulfonamide as a Putative Tool Compound for Chemical Biology

Senior Application Scientist Note: The following document outlines a strategic approach for the characterization and application of N-methyl-3-(trifluoromethyl)benzenesulfonamide. As of this writing, this specific molecule is not a well-documented tool compound in publicly available scientific literature. Therefore, this guide is presented as a prospective framework for a researcher encountering a novel compound of this class. The proposed mechanisms and protocols are based on the established activities of structurally related analogs and the known physicochemical effects of its constituent functional groups. All experimental steps are designed to be self-validating to rigorously test the hypotheses presented.

Introduction: Deconstructing a Novel Scaffold

N-methyl-3-(trifluoromethyl)benzenesulfonamide represents an intriguing chemical scaffold for probing biological systems. Its structure combines three key features that are significant in medicinal chemistry and chemical biology:

-

Benzenesulfonamide Core: This motif is a cornerstone of numerous clinically approved drugs and chemical probes, known to interact with a wide range of biological targets, most notably carbonic anhydrases and various receptors and enzymes where it can act as a hydrogen bond donor and acceptor.

-

Trifluoromethyl (CF3) Group: The substitution of a methyl group with CF3 dramatically alters a molecule's properties. The CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve target binding affinity through favorable hydrophobic and electrostatic interactions.[1]

-

N-methylation: Methylation of the sulfonamide nitrogen atom removes its ability to act as a hydrogen bond donor. This modification can significantly alter the binding mode to a target protein compared to its unsubstituted analog, potentially increasing selectivity or even changing the target class entirely. It also tends to increase lipophilicity and may affect the compound's pharmacokinetic profile.

Given these features, N-methyl-3-(trifluoromethyl)benzenesulfonamide is a candidate for targeted covalent inhibition, allosteric modulation, or as a probe for novel binding pockets. Its closest, well-characterized analog with a similar substitution pattern is 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), a known activator of Phospholipase C (PLC).[2] This suggests that the user's compound may also interact with signaling pathways involving lipid messengers.

Physicochemical and Safety Data

Before initiating any biological experiments, it is critical to understand the fundamental properties and handling requirements of the compound.

| Property | Value / Information | Source / Justification |

| Molecular Formula | C₈H₈F₃NO₂S | Calculated |

| Molecular Weight | 255.22 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Based on related sulfonamides.[3] |

| Solubility | Predicted to have moderate solubility in organic solvents (DMSO, Ethanol) and low solubility in aqueous media. | The trifluoromethyl group enhances lipophilicity.[4] |

| Purity | ≥95% (Recommended for biological assays) | Standard requirement for chemical biology probes. |

| Safety | Handle with standard laboratory precautions including gloves and eye protection. May cause skin and eye irritation. Harmful if swallowed. | General GHS classifications for related sulfonamides.[4] |

Stock Solution Preparation Protocol:

-

Accurately weigh out 10 mg of N-methyl-3-(trifluoromethyl)benzenesulfonamide.

-

Dissolve in 391.8 µL of high-purity DMSO to create a 100 mM stock solution.

-

Vortex thoroughly until the compound is fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

Initial Biological Characterization: Target-Agnostic Phenotypic Screening

The first step in characterizing a novel compound is to determine its general effect on cell health and viability. This provides a therapeutic window for subsequent, more specific assays.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range over which the compound affects cell viability and to establish a maximum non-toxic concentration for use in other assays.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T, or a disease-relevant line)

-

Complete cell culture medium

-

96-well, clear-bottom, black-sided plates

-

N-methyl-3-(trifluoromethyl)benzenesulfonamide (100 mM stock in DMSO)

-

Resazurin-based viability reagent (e.g., alamarBlue™) or ATP-based reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of fluorescence or luminescence detection

Procedure:

-

Cell Seeding: Seed cells in the 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium, starting from a high concentration (e.g., 200 µM). Also prepare a vehicle control (0.2% DMSO in medium).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

For Resazurin: Add 10 µL of the reagent to each well, incubate for 1-4 hours, and then read fluorescence (Ex/Em ~560/590 nm).

-

For ATP-based assays: Follow the manufacturer's protocol, which typically involves adding the reagent, incubating for a short period, and reading luminescence.

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).

Causality and Interpretation: This assay establishes the concentration at which the compound begins to have a general cytotoxic effect. All subsequent mechanistic studies should be performed at concentrations at or below the IC50 to ensure that observed effects are not simply a consequence of cell death.

Hypothesis-Driven Target Identification and Validation

Based on the structural similarity to the PLC activator m-3M3FBS, a primary hypothesis is that N-methyl-3-(trifluoromethyl)benzenesulfonamide modulates a component of the PLC signaling pathway.

Signaling Pathway Overview: Phospholipase C

Caption: Hypothesized modulation of the PLC signaling pathway.

Protocol 2: Calcium Mobilization Assay

Objective: To determine if the compound induces intracellular calcium release, a key downstream event of PLC activation.

Materials:

-

Cells expressing a relevant Gq-coupled receptor (e.g., HEK293 cells expressing the M3 muscarinic receptor).

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

A fluorescence plate reader with kinetic reading capabilities and an injection port.

Procedure:

-

Cell Seeding: Seed cells in a 96-well, clear-bottom, black-sided plate and grow overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash cells once with HBSS, and add 100 µL of the loading solution. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of fresh HBSS to each well.

-

Assay:

-

Place the plate in the reader and allow it to equilibrate to 37°C.

-

Set the reader to perform kinetic reads (fluorescence, Ex/Em ~490/520 nm) every 1-2 seconds.

-

Establish a stable baseline reading for ~20-30 seconds.

-

Using the injector, add 20 µL of a 6X concentration of the compound (or a known agonist like carbachol as a positive control, and vehicle as a negative control).

-

Continue reading for at least 2-3 minutes to capture the full calcium transient.

-

-

Data Analysis: Plot the relative fluorescence units (RFU) over time. A sharp increase in fluorescence post-injection indicates an intracellular calcium flux. Quantify the response by the peak fluorescence or the area under the curve.

Self-Validation: A positive result (calcium flux) strongly supports the hypothesis that the compound acts on or upstream of PLC. A negative result would suggest that, despite structural similarities to m-3M3FBS, this compound does not share the same mechanism of action, prompting a pivot to target-agnostic approaches.

Advanced Application: Target Deconvolution and Engagement

If phenotypic screening and hypothesis-driven assays yield positive results, the next step is to definitively identify the protein target(s) and confirm direct engagement in a cellular context.

Experimental Workflow: Target Identification

Caption: Workflow for identifying the cellular target of a novel compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To identify the cellular target(s) of the compound by measuring changes in protein thermal stability upon ligand binding. This is a label-free method that confirms direct target engagement in a physiological context.

Materials:

-

Intact cells or cell lysate.

-

N-methyl-3-(trifluoromethyl)benzenesulfonamide.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

PCR tubes or plate.

-

Thermal cycler.

-

Equipment for protein extraction, SDS-PAGE, and Western blotting or mass spectrometry.

Procedure (Melt Curve Format):

-

Treatment: Treat intact cells or cell lysate with the compound at a chosen concentration (e.g., 10x IC50) or with a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Heating: Aliquot the treated samples into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.

-

Lysis and Separation: Lyse the cells (if treated intact) by freeze-thaw cycles. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis:

-

Western Blot: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of a specific protein of interest (e.g., PLCβ) remaining in the supernatant at each temperature point by Western blot.

-

Mass Spectrometry (ITDR-CETSA): For an unbiased, proteome-wide approach, the soluble fractions from a single temperature point (chosen to be on the steep part of the curve for most proteins) are analyzed by quantitative mass spectrometry.

-

-

Data Analysis:

-

For Western blot, quantify the band intensities and plot them against temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.

-

For mass spectrometry, identify proteins whose abundance in the soluble fraction is significantly different between the compound-treated and vehicle-treated samples.

-

Trustworthiness and Causality: CETSA provides strong evidence of direct physical interaction between the compound and a protein inside the cell. A thermal shift is a direct consequence of binding, which alters the protein's conformational stability. This method validates any hits from affinity-based methods and can serve as a primary discovery tool itself.

Conclusion and Future Directions

This document provides a foundational strategy for elucidating the biological function of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By systematically moving from broad phenotypic assays to hypothesis-driven mechanistic studies and finally to direct target engagement protocols like CETSA, a researcher can build a robust, evidence-based profile of this novel compound. The insights gained will pave the way for its use as a precise tool to dissect cellular signaling and potentially serve as a starting point for therapeutic development.

References

- This is a placeholder as no direct publications for the specific compound were found.

- This is a placeholder as no direct publications for the specific compound were found.

-

PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Czapla, M. A., et al. (2015). Effect of 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on Calcium Influx in Three Contraction Models. Pharmacological Reports, 67(6), 1137-1143. [Link]

- This is a placeholder as no direct publications for the specific compound were found.